Product packaging for Furan-2-ylmethyl phenylcarbamate(Cat. No.:CAS No. 6325-14-0)

Furan-2-ylmethyl phenylcarbamate

Cat. No.: B11947019
CAS No.: 6325-14-0
M. Wt: 217.22 g/mol
InChI Key: GMYLCNWXXSTPJU-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl phenylcarbamate is a chemical compound with the CAS Registry Number 6325-14-0 . It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 g/mol . Its structure consists of a phenylcarbamate group linked to a furan-2-ylmethyl moiety . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. While the specific research applications of this compound are not well-documented in publicly available literature, compounds containing furan and carbamate functional groups are of significant interest in medicinal and organic chemistry. Furan rings are recognized as important pharmacophores found in molecules with a wide range of biological activities . Similarly, the carbamate group is a common feature in various agrochemicals and pharmaceuticals. Researchers may find this compound valuable as a building block or intermediate for the synthesis of more complex molecules, or for exploring structure-activity relationships in novel compound libraries. For further details, please consult the available safety data sheets and contact us for specific inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B11947019 Furan-2-ylmethyl phenylcarbamate CAS No. 6325-14-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6325-14-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

furan-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C12H11NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-8H,9H2,(H,13,14)

InChI Key

GMYLCNWXXSTPJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=CO2

Origin of Product

United States

Reaction Mechanisms and Kinetic Studies Relevant to Furan 2 Ylmethyl Phenylcarbamate

Fundamental Carbamate (B1207046) Formation Mechanisms

The synthesis of carbamates, including Furan-2-ylmethyl phenylcarbamate, can be achieved through several mechanistic pathways. These routes are foundational to understanding how the crucial carbamate linkage is formed.

Isocyanate-Alcohol/Amine Pathways

The most common and direct method for forming carbamates is the reaction between an isocyanate and an alcohol or phenol (B47542). acs.orgrsc.orgrsc.org In the context of this compound, this involves the reaction of phenyl isocyanate with furan-2-ylmethanol (furfuryl alcohol).

The mechanism proceeds via the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic carbon atom of the isocyanate group (-N=C=O). acs.org This reaction is typically efficient and forms the carbamate bond in a single step. The general scheme for this reaction is as follows:

Step 1: The lone pair of electrons on the oxygen of the alcohol (furan-2-ylmethanol) attacks the central carbon of the isocyanate (phenyl isocyanate).

Step 2: Simultaneously, the electrons from the N=C bond shift to the nitrogen atom, and the electrons from the C=O bond shift to the oxygen atom, forming a tetrahedral intermediate.

Step 3: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, yielding the final carbamate product.

This pathway is widely employed in industrial and laboratory settings for synthesizing a diverse range of carbamate derivatives. rsc.org The reaction can be catalyzed by various compounds, including tertiary amines and organometallic complexes like tin carboxylates, which can influence the reaction rate. rsc.org

Hydrogen Atom Transfer Mechanisms in Carbamate Reactions

Hydrogen Atom Transfer (HAT) represents a different class of mechanism, involving the concerted movement of a proton and an electron (a hydrogen atom, H•) in a single kinetic step. nih.govscripps.edu HAT is a fundamental process in radical chemistry and can be initiated by photocatalysts or metal complexes. acs.orggrantome.com

While less common for direct carbamate synthesis than isocyanate-based routes, HAT mechanisms are crucial in related enzymatic and synthetic radical reactions. grantome.comnih.gov In the context of carbamate chemistry, a HAT mechanism could be envisioned where a radical initiator abstracts a hydrogen atom from a suitable precursor, leading to a cascade of radical reactions that could ultimately form a carbamate linkage. This approach is more typical for modifying existing molecules or in biocatalytic processes rather than for the de novo synthesis of simple carbamates like this compound. nih.gov The key feature of HAT is the homolytic cleavage of a C-H or other X-H bond, which contrasts with the heterolytic bond-forming events in ionic pathways. nih.govacs.org

Electrophilic Transfer Reagent Mechanisms in Phenylcarbamate Formation

Beyond the standard isocyanate pathway, phenylcarbamates can be formed using various electrophilic transfer reagents. These methods avoid the direct use of potentially hazardous isocyanates. One such strategy involves the reaction of an alcohol with urea (B33335) in the presence of a Lewis acid. union.edu The proposed mechanism suggests that the Lewis acid activates the urea, increasing its electrophilic character and facilitating a nucleophilic attack by the alcohol (phenol in the studied case). union.edu

Another advanced approach uses thioesters as dual-function reagents in palladium-catalyzed reactions. nsf.gov In this type of mechanism, a thioester can act as an acyl activator for a carboxylic acid, forming a mixed anhydride (B1165640) in situ. This highly reactive intermediate can then undergo further transformations. While demonstrated for thioetherification, the principle of using an electrophilic acyl transfer reagent is broadly applicable and could be adapted for carbamate formation. nsf.gov Furthermore, specialized electrophilic cyanation reagents have been developed that invert the typical nucleophilic reactivity of cyanide, allowing for the synthesis of complex nitrogen-containing compounds. researchgate.net These advanced strategies highlight the versatility of using electrophilic transfer reagents to construct the carbamate functional group under various conditions. libretexts.org

Reaction Kinetics and Substituent Effects in Furan-2(5H)-one Formation

While not a direct formation of this compound, kinetic studies on the formation of structurally related furan-2(5H)-ones provide valuable insight into the reactivity of precursors like substituted anilines. The one-pot reaction between an aldehyde (like benzaldehyde), an acetylenic ester, and a para-substituted aniline (B41778) to form 3,4,5-substituted furan-2(5H)-ones has been studied in detail. rsc.orgrsc.orgresearchgate.net

The research reveals that the reaction consistently follows second-order kinetics. rsc.orgresearchgate.net Specifically, the reaction is first-order with respect to the substituted aniline and first-order with respect to the diethyl acetylenedicarboxylate, but zero-order in relation to the benzaldehyde. rsc.orgrsc.org This indicates that the rate-determining step involves the aniline and the acetylenic ester, while the aldehyde is consumed in a subsequent, faster step.

A key finding is the significant influence of substituents on the aniline ring on the reaction rate. rsc.orgrsc.org

Electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position of the aniline ring increase the reaction rate. This is because they enhance the nucleophilicity of the aniline nitrogen, facilitating its initial attack.

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the reaction rate by reducing the aniline's nucleophilicity.

The activation parameters for these reactions have been determined, quantifying the energy barriers and the influence of substituents. For instance, the reaction involving p-nitroaniline exhibits a higher activation energy (Ea) compared to aniline or anilines with electron-donating groups, signifying a slower reaction. rsc.org

Table 1: Activation Parameters for the Reaction of Diethyl Acetylenedicarboxylate with para-Substituted Anilines. rsc.org
Substituent (X-C₆H₄NH₂)Eₐ (kJ mol⁻¹)ΔH≠ (kJ mol⁻¹)ΔS≠ (J mol⁻¹ K⁻¹)ΔG≠ (kJ mol⁻¹) at 293.15 K
OCH₃49.6647.21-121.7882.89
CH₃61.5359.08-86.4184.41
H64.1261.67-80.9585.39
Cl69.8367.38-69.5887.77
NO₂80.1277.67-46.0191.16

Conformational Dynamics and Resonance Contributions of the Carbamate Linkage

The carbamate group (-O-C(=O)-N-) is a critical functional group whose properties are dictated by its electronic structure and conformational possibilities. nih.gov Like an amide, the carbamate linkage exhibits resonance, where the lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group. nih.gov This imparts a partial double-bond character to the C–N bond. nih.gov

This resonance has several important consequences:

Planarity: The atoms of the carbamate group tend to lie in a single plane.

Restricted Rotation: The partial double-bond character of the C–N bond creates a significant energy barrier to rotation, which is about 3-4 kcal/mol lower than in amides. nih.gov

Conformational Isomers: Due to this restricted rotation, carbamates can exist as two distinct planar conformers: syn and anti (also referred to as Z and E). nih.gov

Table 2: Conformational Properties of the Carbamate Linkage
PropertyDescriptionSource
ResonanceDelocalization of nitrogen lone pair into the carbonyl group, creating partial C-N double bond character. nih.gov
Rotational Barrier (C-N)Lower than in amides (approx. 3-4 kcal/mol less), but significant enough to restrict free rotation. nih.gov
IsomerismExists as two stable planar conformers: syn and anti. nih.gov
Preferred ConformerThe anti conformer is generally favored by 1.0-1.5 kcal/mol due to steric and electrostatic factors. nih.gov

Advanced Spectroscopic and Analytical Characterization of Furan 2 Ylmethyl Phenylcarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei.

Detailed ¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of Furan-2-ylmethyl phenylcarbamate reveals distinct signals corresponding to the different types of protons in its structure. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The protons of the furan (B31954) ring also resonate in the aromatic region, with characteristic shifts for the protons at different positions of the furan ring. chemicalbook.com The methylene (B1212753) (-CH2-) protons, situated between the furan ring and the carbamate (B1207046) nitrogen, exhibit a signal that is influenced by the neighboring electron-withdrawing groups. The proton attached to the nitrogen of the carbamate group (N-H) often appears as a broad signal, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (ppm)
Aromatic-H (Phenyl) 7.0 - 7.5
Furan-H 6.0 - 7.5
-CH2- ~5.0
N-H Variable

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

Comprehensive ¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment.

The carbonyl carbon (C=O) of the carbamate group is characteristically found in the highly deshielded region of the spectrum, typically above 150 ppm. The aromatic carbons of the phenyl group and the carbons of the furan ring resonate in the range of approximately 110 to 150 ppm. chemicalbook.com The methylene carbon (-CH2-) signal appears at a higher field compared to the aromatic and carbonyl carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (ppm)
C=O (Carbonyl) > 150
Aromatic-C (Phenyl) 110 - 150
Furan-C 110 - 150
-CH2- ~60-70

Note: These are approximate chemical shift ranges and can vary based on experimental conditions.

Multi-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, various multi-dimensional NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It is instrumental in identifying adjacent protons within the phenyl and furan rings and confirming the coupling between the N-H and -CH2- protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It allows for the direct assignment of a proton signal to its attached carbon atom, which is crucial for accurate structural elucidation.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for identifying the connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the aromatic rings.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH3), methylene (CH2), and methine (CH) carbons. uvic.ca This information, combined with the ¹³C NMR spectrum, allows for the complete assignment of all carbon signals. uvic.ca

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its various vibrational modes.

A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the carbamate group, usually in the region of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate gives rise to a band around 3300-3400 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages will also be present. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The characteristic vibrations of the furan ring also contribute to the fingerprint region of the spectrum. researchgate.netresearchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amide) Stretching 3300 - 3400
C=O (Carbonyl) Stretching 1700 - 1730
C-N (Amide) Stretching 1200 - 1350
C-O (Ester) Stretching 1000 - 1300
Aromatic C-H Stretching > 3000

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Fragmentation

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for assessing the purity of this compound and for analyzing its fragmentation pattern upon electron ionization. nih.gov

The gas chromatogram will indicate the purity of the sample, with a single major peak suggesting a high degree of purity. The mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the carbamate linkage, the loss of the furan-2-ylmethyl group, or the fragmentation of the phenyl ring. The analysis of these fragment ions helps to confirm the proposed structure of this compound. mdpi.comnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, this technique would provide definitive confirmation of its molecular formula.

Detailed Research Findings:

In a hypothetical HR-ESI-MS analysis, a sample of this compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and introduced into the ESI source. The soft ionization process would predominantly generate the protonated molecule, [M+H]⁺. The mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap instrument, would then measure the mass-to-charge ratio (m/z) of this ion with a high degree of precision, typically to four or five decimal places.

The calculated monoisotopic mass of this compound (C₁₂H₁₁NO₃) is 217.0739 Da. Therefore, the expected m/z for the protonated molecule [C₁₂H₁₂NO₃]⁺ would be 218.0817. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the theoretical value would provide strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments could be performed to elucidate the compound's structure by inducing fragmentation of the precursor ion. Expected fragmentation pathways for this compound would likely involve the cleavage of the carbamate and ether linkages, yielding characteristic fragment ions. For instance, the loss of the phenyl group or the furan-2-ylmethyl group would result in specific daughter ions that could be used to piece together the molecular structure. While direct data for this specific molecule is not available, studies on other furan derivatives show characteristic losses of water, carbon monoxide, and formaldehyde, which could also be anticipated here. uni.lu

Table 1: Predicted HR-ESI-MS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₂H₁₂NO₃⁺218.0817
[M+Na]⁺C₁₂H₁₁NO₃Na⁺240.0637

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings:

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be grown from a suitable solvent by slow evaporation or other crystallization techniques. Once obtained, the crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 2: Key Structural Parameters to be Determined by X-ray Crystallography for this compound

ParameterDescription
Bond LengthsThe distances between bonded atoms (e.g., C=O, C-N, C-O).
Bond AnglesThe angles formed by three connected atoms.
Torsion AnglesThe dihedral angles that describe the conformation of the molecule.
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Advanced Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography in complex matrices)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. For this compound, HPLC would be essential for assessing its purity and for its determination in complex matrices, such as in reaction mixtures or biological samples.

Detailed Research Findings:

A reverse-phase HPLC method would likely be suitable for the analysis of this compound, given its moderate polarity. A C18 column would be a common choice for the stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation. A UV detector would be appropriate for detection, as the furan and phenyl rings are chromophores that absorb UV light.

The development of an HPLC method would involve optimizing several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve a sharp, symmetrical peak for the compound of interest, well-resolved from any impurities or other components in the matrix. The retention time of the peak would serve as a qualitative identifier for this compound under specific chromatographic conditions. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard. The robustness of such a method would ensure its reliability for routine analysis. The analysis of other furan derivatives in complex matrices, such as fruit juices, has been successfully demonstrated using chromatographic methods, highlighting the feasibility of this approach. thermofisher.com

Table 3: Proposed HPLC Method Parameters for this compound

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient elution)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm

Theoretical and Computational Chemistry Investigations of Furan 2 Ylmethyl Phenylcarbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its density-based equivalent, these methods provide a detailed picture of the electron distribution and energy of the system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. scirp.orgnist.gov It is often favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules like furan-2-ylmethyl phenylcarbamate. scirp.org DFT calculations can elucidate the electronic structure, which is key to predicting the molecule's reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For instance, in studies of related heterocyclic compounds, DFT has been used to calculate the HOMO-LUMO gap to understand reaction mechanisms, such as in cycloaddition reactions involving furan (B31954) derivatives. ontosight.ai

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the carbamate (B1207046) group and the oxygen of the furan ring would be expected to be electron-rich sites, while the hydrogen on the carbamate nitrogen would be an electron-poor site. This information is invaluable for predicting how the molecule will interact with other chemical species.

Global and local reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can also be calculated using DFT. These descriptors provide quantitative measures of reactivity, helping to predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack.

Hartree-Fock Methods for Ground State Properties

The Hartree-Fock (HF) method is another cornerstone of quantum chemistry, providing a foundational understanding of a molecule's ground state properties. nih.govguidechem.com Although it is an approximation that does not fully account for electron correlation, it serves as an excellent starting point for more advanced calculations, known as post-Hartree-Fock methods. guidechem.com

For this compound, HF calculations can be used to determine its optimized geometry, total energy, and molecular orbital energies. The method treats each electron in the system as moving in the average field of all other electrons, which allows for the calculation of the ground-state wavefunction and energy. nih.gov While DFT often provides more accurate results for many systems, HF is still a valuable tool, particularly for understanding fundamental electronic structure and for providing a reference point for more sophisticated methods. In some cases, generalized Hartree-Fock (GHF) trial wave functions have been shown to reduce bias in more complex calculations.

Conformational Analysis and Rotational Energy Barriers

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies.

The key rotatable bonds in this compound are the C-N bond of the carbamate group, the bond connecting the furan ring to the methylene (B1212753) group, and the bond connecting the phenyl ring to the nitrogen atom. Rotation around the carbamate C-N bond is of particular interest, as it is known to have a significant energy barrier due to the partial double bond character arising from resonance. For N-phenylcarbamates, this rotational barrier has been found to be around 12.5 kcal/mol. In contrast, N-alkylcarbamates have a higher barrier of approximately 16 kcal/mol. The lower barrier in phenylcarbamates is attributed to the electron-withdrawing nature of the phenyl ring.

Computational methods like DFT and MP2 (Møller-Plesset perturbation theory) can be used to calculate the potential energy surface (PES) for the rotation around these bonds. By systematically changing the dihedral angle of a specific bond and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy minima, corresponding to stable conformers, and the transition states, which represent the energy barriers between them. For example, studies on phenylurea have shown that the lowest energy form is a trans isomer in a syn geometry. A similar approach for this compound would identify its most stable conformations and the energy required to interconvert between them.

Table 1: Calculated Rotational Energy Barriers for Related Carbamate and Urea (B33335) Compounds

Compound/BondMethodRotational Barrier (kcal/mol)Reference
N-phenylcarbamate (C-N)Experimental12.5
N-alkylcarbamate (C-N)Experimental~16
Phenylurea (C-N)MP29.4
Methylurea (C-N)MP28.6

This table presents data for compounds structurally related to this compound to illustrate typical rotational energy barriers.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water or another solvent, and observing its movements. This can reveal how the molecule folds and flexes, and how it interacts with solvent molecules or other solutes. The stability of different conformers identified through quantum chemical calculations can be further investigated using MD. For example, MD simulations of resveratrol-based carbamates have been used to confirm the stability of their complexes with biological targets.

MD simulations are particularly useful for understanding how this compound might interact with a biological receptor. By simulating the molecule in the active site of a protein, researchers can observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for molecular recognition.

In Silico Prediction of Physico-Chemical Parameters (e.g., pKa, LogP, Molar Refractivity)

The physicochemical properties of a molecule are critical for its absorption, distribution, metabolism, and excretion (ADME) in a biological system. These properties can be predicted using computational methods, often referred to as quantitative structure-property relationship (QSPR) models.

pKa: The pKa is a measure of the acidity of a compound. For this compound, the hydrogen on the carbamate nitrogen is the most likely to be acidic. Computational methods can predict the pKa by calculating the energy difference between the protonated and deprotonated forms of the molecule.

LogP: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is a key factor in determining how a molecule will distribute itself in the body and cross cell membranes. QSPR models predict LogP based on the molecule's structure, often by summing the contributions of its individual fragments.

Molar Refractivity: Molar refractivity is related to the volume of a molecule and its polarizability. It is another parameter used in QSPR studies to correlate a molecule's structure with its biological activity.

Table 2: Predicted Physicochemical Properties for a Structurally Similar Compound: furan-2-ylmethyl (5-chloro-2-methylphenyl)carbamate

PropertyPredicted Value
Molecular Weight265.693 g/mol
XLogP3-AA3.6
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Topological Polar Surface Area51.5 Ų

Source: Adapted from Guidechem data for CAS 100375-90-4. This data is for a related compound and serves as an illustration of the types of parameters that can be predicted.

Structure-Based Computational Design for Analog Development

The insights gained from theoretical and computational studies of this compound can be used to design new analogs with improved properties. This process, known as structure-based drug design, involves modifying the structure of a lead compound to enhance its activity, selectivity, or ADME properties.

For example, if the goal is to design an analog that binds more tightly to a specific protein, MD simulations and docking studies can be used to identify which parts of the molecule are most important for binding. The MEP map can suggest where to add or remove functional groups to improve electrostatic complementarity with the receptor. For instance, if a region of the receptor is negatively charged, adding a positively charged group to the analog could enhance binding.

The conformational analysis can also guide analog design. If a particular conformation is found to be essential for activity, the molecule can be modified to "lock" it in that conformation, potentially increasing its potency. This might involve introducing bulky groups to restrict bond rotation or incorporating the key pharmacophore into a more rigid scaffold. The development of analogs of benzimidazole-2-carbamates as tubulin polymerization inhibitors is a successful example of this approach. The generalization of analog series-based scaffolds is a computational concept that aids in this process.

Structure Activity Relationship Sar Studies and Derivative Development of Furan 2 Ylmethyl Phenylcarbamate Scaffolds Non Human/non Clinical Focus

Systematic Modification of the Furan-2-ylmethyl Moiety

Substituent Effects on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system amenable to electrophilic substitution. pharmaguideline.com The introduction of substituents can significantly alter the electronic properties, steric profile, and metabolic stability of the entire molecule. rsc.org The harmful effects of many furan-containing compounds are linked to the oxidation of the furan ring by cytochrome P450, which generates reactive electrophilic intermediates. nih.gov The nature and degree of substitution on the furan ring can influence whether the metabolic intermediate is an epoxide or a cis-enedione, thereby affecting its reactivity and potential toxicity. nih.gov

In SAR studies of related furan-based compounds, such as 1-(furan-2-ylmethyl)pyrrolidine derivatives developed as ST2 inhibitors, modifications on the furan ring have been shown to modulate inhibitory activity. For instance, introducing a nitro group at the 5-position of the furan ring can impact the compound's potency in biochemical assays. nih.govnih.gov Research on other furan derivatives has shown that adding various functional groups can impart antibacterial or cytotoxic properties, with the type and position of the substituent being critical for the observed biological effect. mdpi.comijabbr.com

Table 1: Effect of Substituents on the Furan Moiety of Related Furan-Based Inhibitors

Compound/Modification Substituent on Furan Ring Observed Effect (Example from related compounds) Reference
iST2-1 (Lead Compound)Unsubstituted (H)Baseline inhibitory activity (IC₅₀ = 46.65 μM). nih.gov
Derivative with Nitro Group5-(2-nitrophenyl)Improved inhibitory activity. nih.gov
General SubstitutionElectron-withdrawing groupsCan influence metabolic pathways and stability. nih.gov
General SubstitutionElectron-releasing groupsCan alter electronic distribution and reactivity. pharmaguideline.com

Heterocyclic Ring Expansion or Contraction (e.g., Benzo[b]furan derivatives)

Altering the core heterocyclic system by expanding the furan ring to a larger system, such as benzo[b]furan, is a common strategy in medicinal chemistry to explore new chemical space and improve biological activity. mdpi.comnih.govnih.gov The benzo[b]furan scaffold, which consists of a furan ring fused to a benzene (B151609) ring, is found in many biologically active natural and synthetic compounds. mdpi.comnih.govresearchgate.net This expansion increases the molecule's size and surface area, offering new interaction points with biological targets.

SAR studies on benzo[b]furan derivatives have revealed that substitutions at specific positions are critical for activity. nih.govmdpi.com For example, modifications at the C-2 position of the benzo[b]furan ring have been found to be crucial for the cytotoxic activity of certain compounds. nih.gov The fusion of the benzene ring also changes the electronic properties of the heterocycle, which can lead to different biological outcomes compared to the parent furan compound. mdpi.comnih.gov This approach allows for the development of derivatives with unique structural features and potentially enhanced therapeutic value. mdpi.com

Linker Modifications to the Carbamate (B1207046) Group

The connection between the furan moiety and the carbamate group can be modified to influence the compound's stability, conformation, and how it is processed. In the context of drug conjugates, linkers like the para-aminobenzyl carbamate (PABC) are designed to be stable in circulation but cleavable under specific conditions. researchgate.netnih.gov While not directly furan-2-ylmethyl phenylcarbamate, the principles from these advanced linker technologies are applicable.

Modifications can include:

Incorporating solubilizing groups: Adding moieties like polyethylene (B3416737) glycol (PEG) to the linker can improve hydrophilicity. researchgate.netchemrxiv.org

Altering the self-immolative unit: Changing the structure of the self-immolative part of the linker, for example by creating a meta-amide PABC (MA-PABC), can dramatically improve stability in non-clinical models (e.g., mouse serum) without affecting the desired cleavage mechanism. nih.gov

Varying linker length and rigidity: The length and flexibility of the atoms connecting the furan to the carbamate can be adjusted. This can affect how the two key moieties (furan and phenyl) are positioned relative to each other, which can be critical for binding to a target. nih.gov

Systematic Modification of the Phenylcarbamate Moiety

The phenylcarbamate portion of the molecule offers a rich scaffold for modification, including substitutions on the aromatic ring and at the carbamate's nitrogen and oxygen termini. These changes can modulate the compound's electronic, steric, and hydrogen-bonding properties. nih.govnih.gov

Substituent Effects on the Phenyl Ring

Substituents on the phenyl ring can exert powerful inductive and resonance effects, altering the reactivity and conformational preferences of the entire molecule. libretexts.orglibretexts.org The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can tune the properties of the carbamate group and influence interactions with biological targets. science.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (–NO₂), cyano (–CN), or carbonyl (–COR) withdraw electron density from the aromatic ring. libretexts.org This can make the carbamate nitrogen's lone pair less available and affect hydrogen bonding potential. In related systems, EWGs on a phenyl ring have been shown to decrease the conformational energy of the aryl group. science.gov

Electron-Donating Groups (EDGs): Groups such as hydroxyl (–OH), alkoxy (–OR), or amino (–NH₂) donate electron density to the ring through resonance. libretexts.org This increases the electron density of the system and can enhance certain molecular interactions.

Systematic studies on related compounds have shown that the position and nature of these substituents are critical. For example, in some series, moving a substituent from the para to the meta position or changing a halogen can significantly impact biological activity. mdpi.com

Table 2: Predicted Influence of Phenyl Ring Substituents on Molecular Properties

Substituent Type Example Group Electronic Effect Predicted Impact on Phenylcarbamate Moiety Reference
Strong Electron-Withdrawing–NO₂Inductive and Resonance WithdrawalDecreases electron density on the ring and may affect carbamate stability. libretexts.org
Halogen–Cl, –FInductive Withdrawal, Resonance DonationDeactivates the ring overall; can participate in halogen bonding. libretexts.orglibretexts.org
Strong Electron-Donating–OCH₃Inductive Withdrawal, Strong Resonance DonationIncreases electron density on the ring, potentially affecting H-bond acceptor strength. libretexts.org
Alkyl–CH₃Weak Inductive DonationSlightly activates the ring and adds steric bulk. libretexts.org

N- and O-Termini Substitutions of the Carbamate Group

The carbamate group (–O–CO–NH–) itself is a key functional motif that can form hydrogen bonds and participate in various interactions. nih.govnih.gov Direct substitution at its oxygen (O-termini) and nitrogen (N-termini) atoms provides a powerful method for modulating biological and pharmacokinetic properties. nih.govnih.govacs.org

N-Termini Substitution: The hydrogen on the carbamate nitrogen is a hydrogen bond donor. Replacing this hydrogen with one or two alkyl or aryl groups (N-substitution) removes this hydrogen bond donor capability but adds steric bulk. This can be used to probe the importance of this interaction for biological activity. Studies on related N,N-disubstituted carbamates have shown that the nature of these substituents (e.g., dimethyl vs. diphenyl) can significantly influence inhibitory potency against enzymes like cholinesterases, with IC₅₀ values changing based on the size and aromaticity of the N-substituents. mdpi.com

O-Termini Substitution: The furan-2-ylmethyl group constitutes the O-substituent in the parent compound. As discussed in section 6.1, modifying this group is a key strategy. The principle of O-termini substitution is central to the SAR of carbamates, as this is where the pharmacophoric furan moiety is attached. nih.govnih.gov The ability to vary this part of the molecule allows for the exploration of a wide range of chemical space to optimize target engagement.

Isosteric Replacements within the Carbamate Linkage

The carbamate moiety (-O-CO-N-) is a critical functional group in many therapeutic agents, known for its chemical stability and ability to participate in hydrogen bonding. nih.govacs.org Isosteric replacement, a key strategy in medicinal chemistry, involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing activity, improving selectivity, or optimizing pharmacokinetic properties.

In the context of this compound, isosteric replacement of the carbamate linkage would involve substituting it with other groups such as amides, reverse amides, ureas, thioureas, sulfonamides, or five-membered heterocyclic rings like triazoles or oxadiazoles. Each of these replacements would alter the hydrogen bonding capacity, conformational rigidity, and metabolic stability of the resulting molecule.

A thorough review of scientific databases reveals a lack of specific studies detailing the synthesis and comparative biological evaluation of such isosteres for the this compound scaffold. While research on other furan derivatives exists, such as those containing urea (B33335) or thiourea (B124793) moieties, a direct comparison originating from the this compound template is not available. scirp.org For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea has been reported, demonstrating the feasibility of incorporating urea-like structures. scirp.org However, this study does not provide a comparative analysis against the parent carbamate.

The following table conceptualizes the types of isosteric replacements that could be explored for the carbamate linkage in this compound, though specific biological activity data for these hypothetical analogues is not publicly documented.

Original Linkage Isosteric Replacement Potential Impact on Properties
Carbamate (-O-CO-NH-)Amide (-CO-NH-)Altered hydrogen bonding pattern and conformational flexibility.
Carbamate (-O-CO-NH-)Reverse Amide (-NH-CO-)Different spatial arrangement of hydrogen bond donors and acceptors.
Carbamate (-O-CO-NH-)Urea (-NH-CO-NH-)Increased hydrogen bonding potential.
Carbamate (-O-CO-NH-)Thiourea (-NH-CS-NH-)Altered electronic properties and hydrogen bonding geometry.
Carbamate (-O-CO-NH-)Sulfonamide (-SO2-NH-)Different geometry and acidity of the NH proton.
Carbamate (-O-CO-NH-)1,2,3-TriazoleA rigid, planar linker with distinct electronic and hydrogen bonding properties.

Without experimental data, the impact of these modifications on the biological activity of this compound remains speculative.

Rational Design of Novel Analogues based on SAR Insights

Rational drug design relies on a foundational understanding of the structure-activity relationships of a lead compound. In the absence of specific SAR data for this compound, any discussion on the rational design of novel analogues is theoretical.

Should SAR studies be conducted, the insights gained would pave the way for a rational design cycle. For example, if a particular isosteric replacement of the carbamate linkage, such as a 1,2,3-triazole, were to show improved activity, this would suggest that the rigidity and specific vector of hydrogen bond acceptors of the triazole are favorable for interaction with the biological target. Subsequent rational design efforts would then focus on synthesizing further analogues with substitutions on the furan and phenyl rings to optimize these interactions.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would be invaluable in this process. These techniques could help to prioritize the synthesis of the most promising analogues and to build a predictive model of the structural features required for activity. However, the application of these methods is contingent on having an initial dataset of synthesized compounds and their corresponding biological activities.

Advanced Research Applications of Furan 2 Ylmethyl Phenylcarbamate and Its Derivatives Beyond Human Clinical Studies

Materials Science and Polymer Chemistry

The unique chemical characteristics of the furan (B31954) and carbamate (B1207046) moieties are being leveraged in the design of novel polymers and smart materials. The furan ring, derivable from renewable biomass, offers a sustainable building block, while the carbamate linkage provides specific chemical functionalities and contributes to polymer chain formation.

Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to external triggers such as light, heat, or mechanical force. While research may not focus on Furan-2-ylmethyl phenylcarbamate itself, its constituent parts—furan and carbamate—are integral to creating such materials.

Furan-substituted compounds have been shown to exhibit stimuli-responsive behavior. For example, certain furan-containing dyes display high-contrast, reversible luminescence switching. rsc.org Gentle heating can induce a green emissive form, while melting and rapid cooling can produce an orange one. rsc.org Furthermore, some furan derivatives exhibit mechanochromic luminescence, changing their light emission from a blue-shifted to a red-shifted state in response to mechanical shear. rsc.org These transformations are often completely reversible, highlighting their potential in reusable functional materials. rsc.org

Separately, polymers containing carbamate linkages have been engineered to be dual-responsive. Amphiphilic block copolymers incorporating carbamate groups have been fabricated into micelles that respond to both light and temperature, making them candidates for controlled release systems. researchgate.net

Polyurethanes (PUs) are a highly versatile class of polymers defined by the presence of carbamate linkages (-NH-C(=O)-O-) in their backbone. The synthesis of PUs traditionally involves the reaction of diisocyanates with polyols. The "phenylcarbamate" portion of the target compound is chemically related to this defining linkage.

Research into sustainable polymers has focused on using biomass-derived components, such as furan diols, as substitutes for petroleum-based polyols in polyurethane synthesis. rsc.org This approach has yielded furan-based polyurethanes (FPUs) that can be incorporated into films and fabrics. rsc.org These materials not only represent a more sustainable alternative but also exhibit promising triboelectric properties, with the capacity to generate significant voltage and power, making them suitable for energy-harvesting applications. rsc.org The inherent properties of the furan ring and the versatility of polyurethane chemistry suggest that furan-containing carbamates are valuable precursors for creating advanced, bio-based polymer networks.

Agrochemical Research (e.g., Fungicides, Insecticides, Herbicides)

Derivatives of this compound are being investigated for their potential use in agriculture as crop protection agents. The furan nucleus is a component of many biologically active compounds, and its combination with a carbamate structure has led to promising results in agrochemical research.

Furfural (B47365), the precursor to the furan-2-ylmethyl group, and its derivatives have been explored for their fungicidal and nematocidal properties. researchgate.netsigmaaldrich.com Furfural itself can be used to control plant-parasitic nematodes, not by killing them directly, but by fostering an environment of antagonistic bacterial activity. sigmaaldrich.com

More complex furan derivatives have demonstrated direct antimicrobial action against agricultural pathogens. In one study, two new alkylated furan derivatives isolated from an endophytic fungus showed significant antifungal activity against a panel of plant pathogens, including Rhizoctonia solani and Fusarium oxysporum, with minimum inhibitory concentrations (MICs) as low as 3.1 µg/mL. bldpharm.com Furthermore, N-phenylcarbamate derivatives have been specifically patented for their utility as fungicides against phytopathogenic fungi, which cause diseases in plants. This convergence of activity from both the furan and phenylcarbamate moieties underscores the potential of combined structures in developing new agrochemicals.

Biological Activity Investigations in Non-Human Systems and In Vitro Models

In vitro studies and investigations in non-human biological systems have revealed that derivatives of this compound possess a wide range of biological activities. These studies are crucial for understanding the fundamental mechanisms of action and identifying potential lead compounds for further development.

The furan scaffold is a component of numerous compounds with demonstrated antimicrobial properties. Research has shown that synthetic derivatives can be effective against a broad spectrum of microbes.

Antibacterial and Antifungal Activity: Furan derivatives have been synthesized and tested against various bacterial and fungal strains. For instance, 1-benzoyl-3-furan-2-ylmethyl-thiourea has shown antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. Another derivative, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea, was found to be active against Escherichia coli, Salmonella typhi, and Staphylococcus aureus. researchgate.net Benzo[b]furan derivatives bearing a phenylcarbamate moiety have also been synthesized and shown to have moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Two alkylated furan derivatives from a natural source displayed potent inhibitory activity against eight different bacterial strains, with MIC values ranging from 6.3 to 50 µg/mL. bldpharm.com

Table 1: Selected In Vitro Antimicrobial Activity of Furan Derivatives

Compound Class Target Organism Activity/Finding Reference(s)
1-benzoyl-3-furan-2-ylmethyl-thiourea Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus Antibacterial activity observed.
1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea Escherichia coli, Salmonella typhi, Staphylococcus aureus Exhibited antibacterial activity; inactive against Bacillus subtilis. researchgate.net
Benzo[b]furan derivatives with phenylcarbamate Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa Displayed good to moderate antibacterial activity.

Antiviral Activity (SARS-CoV-2 Mpro): A significant area of research has been the development of inhibitors for the main protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme for viral replication. A series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of this enzyme. rsc.org Through library screening and subsequent optimization, potent inhibitors were developed. The initial hit compound, F8, had a half-maximal inhibitory concentration (IC₅₀) of 21.28 µM. rsc.org Structure-based design led to significantly more potent derivatives, such as F8-B6 and F8-B22, with IC₅₀ values of 1.57 µM and 1.55 µM, respectively. rsc.org Enzymatic kinetic studies revealed that these compounds act as reversible covalent inhibitors of the Mpro enzyme. rsc.org

Table 2: Inhibitory Activity of Furan Derivatives against SARS-CoV-2 Mpro

Compound IC₅₀ (µM) Notes Reference(s)
F8 21.28 Initial hit compound from library screening. rsc.org
F8-S43 10.76 Identified through similarity search. rsc.org
F8-B6 1.57 Optimized derivative; reversible covalent inhibitor. rsc.org

Derivatives containing the furan-carbamate framework have been evaluated as inhibitors of various enzymes relevant to different biological pathways.

Acetylcholinesterase (AChE) Inhibition: Carbamates are a well-known class of AChE inhibitors. Novel series of optically active carbamates based on a tetrahydrofurobenzofuran scaffold (which contains a furan ring system) have demonstrated potent inhibition of human acetylcholinesterase and butyrylcholinesterase. Some of these compounds exhibited IC₅₀ values as low as 10 nM for AChE, a potency that is comparable to or greater than that of inhibitors used in clinical settings. These compounds serve as valuable pharmacological tools for studying drug-enzyme interactions.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target in the study of hyperpigmentation. A series of chalcone (B49325) derivatives, specifically (E)-1-(furan-2-yl)prop-2-en-1-ones, have been synthesized and evaluated as mushroom tyrosinase inhibitors. researchgate.net One derivative, compound 8, which features a 2,4-dihydroxyphenyl group, showed exceptionally potent activity with IC₅₀ values of 0.0433 µM (for monophenolase activity) and 0.28 µM (for diphenolase activity). researchgate.netrsc.org This was significantly more potent than the standard inhibitor, kojic acid, which had IC₅₀ values of 19.97 µM and 33.47 µM, respectively. researchgate.net Enzyme kinetic studies determined that this compound acts as a mixed-type inhibitor. researchgate.net

Table 3: Selected Enzyme Inhibition Data for Furan Derivatives

Compound Class Target Enzyme Key Finding (IC₅₀) Reference(s)
Tetrahydrofurobenzofuran Carbamates Acetylcholinesterase (AChE) As low as 10 nM.
(E)-1-(furan-2-yl)-3-(2,4-dihydroxyphenyl)prop-2-en-1-one Mushroom Tyrosinase 0.0433 µM (monophenolase) researchgate.netrsc.org

Neuroprotective Agent Research (in vitro neuronal models, non-human focus)

While direct neuroprotective studies on this compound are not extensively documented in publicly available research, the broader class of furan-containing compounds has demonstrated significant potential in preclinical neuroprotective research. These studies, primarily conducted in in vitro neuronal models, suggest that the furan moiety is a key pharmacophore for neuroprotection.

Research into various furan derivatives has shown their ability to protect neuronal cells from damage induced by neurotoxins and oxidative stress. For instance, certain hydroxyl-functionalized 2-arylbenzo[b]furans have been investigated for their neuroprotective and anti-inflammatory effects. nih.gov These compounds have shown potential in mitigating neuronal damage in models of neurodegenerative diseases like Alzheimer's disease. nih.gov The neuroprotective effects are often attributed to their ability to counteract the production and toxicity of amyloid-β peptides and to reduce neuroinflammation in glial cells. nih.gov

Furthermore, studies on phenylethanoid glycosides, which sometimes feature furan-like structures, have demonstrated neuroprotective effects in in vitro models of Alzheimer's disease. nih.gov These compounds have been shown to protect PC12 cells from injury induced by β-amyloid peptides and hydrogen peroxide. nih.gov The protective mechanism involves increasing cell viability and reducing the release of lactate (B86563) dehydrogenase and malondialdehyde, which are markers of cell damage and oxidative stress. nih.gov

Given that this compound contains a core furan structure, it is plausible that it could exhibit similar neuroprotective properties. The furan ring system is a crucial component in many bioactive molecules, and its presence in this compound warrants further investigation into its potential as a neuroprotective agent in non-human, in vitro models. Future research could explore its efficacy in protecting neuronal cells from various insults relevant to neurodegenerative conditions.

Table 1: Examples of Neuroprotective Furan Derivatives in in vitro Models

Compound/Derivative ClassModel SystemObserved Neuroprotective EffectsReference
Hydroxyl-functionalized 2-arylbenzo[b]furansNeuron and glial cell culturesProtection against amyloid-β toxicity, anti-inflammatory effects nih.gov
Phenylethanoid GlycosidesPC12 cells (in vitro model of Alzheimer's disease)Increased cell viability, decreased LDH and MDA release against Aβ and H₂O₂ induced injury nih.gov

Antioxidant Capacity Assessment

The antioxidant potential of this compound has not been directly reported in dedicated studies. However, the furan nucleus is a common feature in many compounds that have been evaluated for their antioxidant properties. The assessment of antioxidant capacity for furan derivatives is typically conducted using various in vitro assays.

For example, a study on ester derivatives of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate investigated their free radical and hydrogen peroxide scavenging activities. nih.gov The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by determining the compounds' reducing power. nih.gov While some derivatives showed moderate activity, their ability to scavenge hydrogen peroxide was weak compared to the standard antioxidant, gallic acid. nih.gov

Another study evaluated the antioxidant capacity of furan compounds, such as hydroxymethylfurfural (HMF) and furfural, found in commercial coffee. nih.gov The antioxidant capacity was measured using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays. nih.gov These coffee extracts, containing furan compounds, demonstrated a cytoprotective effect against oxidative stress in Caco-2 cells by improving cell viability and reducing intracellular reactive oxygen species (ROS). nih.gov

Table 2: Antioxidant Activity of Representative Furan-Containing Compounds

Compound/Derivative ClassAssayKey FindingsReference
4-(Furan-2-yl)-tetrahydropyrimidine derivativesDPPH scavenging, H₂O₂ scavenging, reducing powerModerate DPPH scavenging and reducing power; weak H₂O₂ scavenging activity. nih.gov
Furan compounds in coffee (HMF, furfural)ABTS, FRAP, Caco-2 cell modelDemonstrated antioxidant capacity and cytoprotective effects against oxidative stress. nih.gov

Intermediates in Organic Synthesis and Fine Chemical Production

The furan ring is a valuable building block in organic synthesis, and furan derivatives serve as important intermediates in the production of fine chemicals, pharmaceuticals, and polymers. nih.gov Furfural, a primary derivative of furan, is considered a key platform chemical derived from biomass and is utilized in the synthesis of a wide array of chemical products. nih.govscirp.orgscirp.org

Furan-2-ylmethyl derivatives, such as this compound, are part of this synthetic landscape. The furan-2-ylmethyl moiety can be introduced into molecules to create more complex structures with desired biological or material properties. For instance, the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide has been achieved through microwave-assisted methods, highlighting the utility of furan-2-ylmethylamine (derived from furfuryl alcohol) as a synthetic precursor. researchgate.net

The versatility of the furan ring allows for a variety of chemical transformations. It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, typically under mild conditions to avoid ring opening. pharmaguideline.com These reactions allow for the functionalization of the furan ring, creating diverse intermediates for further synthesis.

Furthermore, furan derivatives are used in the synthesis of other heterocyclic compounds. For example, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds to produce furans, and conversely, furans can be precursors to other ring systems. pharmaguideline.com The development of novel synthetic methods continues to expand the utility of furan-based intermediates. For example, reactions of 3-(furan-2-yl)propenoic acids with arenes have been developed to synthesize 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity. nih.gov

The synthesis of compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea from furfural demonstrates a practical application of furan-2-ylmethyl derivatives as intermediates in the creation of bioactive molecules. scirp.orgresearchgate.net This underscores the potential of this compound to act as a valuable intermediate for the synthesis of a range of fine chemicals and potentially biologically active compounds.

Future Research Directions and Unexplored Avenues for Furan 2 Ylmethyl Phenylcarbamate

Advancements in Sustainable and Green Synthetic Methodologies

The global shift towards environmentally responsible chemical manufacturing necessitates the development of green synthetic routes for furan-2-ylmethyl phenylcarbamate. stonybrook.edunottingham.ac.uk Current methodologies often rely on traditional approaches that may involve harsh reagents and generate significant waste. Future research will prioritize the use of renewable resources, such as biomass-derived furfural (B47365), as a key starting material. stonybrook.edunottingham.ac.ukscirp.org The development of catalytic systems, particularly those that are reusable and operate under mild conditions, is a critical area of focus. rsc.org

Key research directions include:

Biomass-to-Furfural Conversion: Optimizing the conversion of lignocellulosic biomass into furfural, a precursor to the furan-2-yl moiety, is a foundational step. stonybrook.edunottingham.ac.ukscirp.org

Catalytic Carbamate (B1207046) Formation: Investigating novel catalysts for the reaction between furfuryl alcohol and phenyl isocyanate or its precursors, aiming for high yields and selectivity while minimizing byproducts.

Solvent-Free or Green Solvent Systems: Exploring reaction conditions that eliminate or replace hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. unive.it

Flow Chemistry: Implementing continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound.

Deeper Mechanistic Understanding through Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for its optimization and the discovery of new functionalities. The integration of computational chemistry with experimental studies offers a powerful synergistic approach to achieve this. researchgate.netnih.govbris.ac.uk

Future research will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model reaction pathways, predict transition states, and determine the energetic feasibility of different synthetic routes. nih.govresearchgate.net This can help in identifying the most efficient catalytic systems and reaction conditions. nih.gov

Spectroscopic and Crystallographic Analysis: Advanced analytical techniques such as multidimensional NMR (e.g., HSQC, NOESY), FTIR, and X-ray crystallography will be essential for the detailed structural elucidation of this compound and its derivatives, as well as any reaction intermediates. nih.govresearchgate.netpeerj.com

Kinetic Studies: Investigating the kinetics of the formation of this compound will provide valuable insights into the reaction rates and the influence of various parameters, such as catalyst concentration and temperature. acs.org

Hammett Analysis: For derivatives with substituted phenyl rings, Hammett plots can be used to probe the electronic effects of substituents on reaction mechanisms and reactivity. bris.ac.uk

Expansion of Structure-Activity Relationship Studies for Tailored Non-Human Applications

While the biological activity of many furan (B31954) derivatives has been explored, a systematic investigation into the structure-activity relationships (SAR) of this compound and its analogues for non-human applications is a promising area for future research. ijabbr.comresearchgate.net By systematically modifying the chemical structure, it is possible to fine-tune the compound's properties for specific uses. ijabbr.com

Key areas for SAR exploration include:

Agrochemicals: Furan derivatives have shown potential as antimicrobial agents and nematicides. scirp.orgutripoli.edu.ly SAR studies could lead to the development of more potent and selective pesticides or fungicides with improved environmental profiles. nih.gov

Materials Science: The furan ring is a valuable component in the development of novel polymers and materials. rsc.org By modifying the phenylcarbamate moiety, researchers can influence properties such as thermal stability, conductivity, and liquid crystalline behavior. nih.gov

Antifouling Coatings: The antimicrobial properties of furan derivatives could be harnessed to create environmentally friendly antifouling coatings for marine applications.

Table 1: Potential Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Non-Human Applications

Structural Modification Target Application Property to Optimize Potential Analytical Techniques
Substitution on the phenyl ring (electron-donating/withdrawing groups)AgrochemicalsPotency and selectivity against specific pests or pathogensIn vitro and in vivo bioassays, QSAR modeling
Variation of the linker between the furan and phenyl ringsMaterials ScienceThermal stability, mechanical strength, and conductivity of polymersDifferential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Tensile testing
Introduction of different functional groups on the furan ringAntifouling CoatingsAdhesion to surfaces, resistance to microbial colonizationBiofilm formation assays, surface characterization techniques
Replacement of the phenylcarbamate with other functionalitiesLiquid CrystalsMesophase behavior and optical propertiesPolarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC)

Novel Applications in Emerging Fields of Chemical Science and Technology

The unique chemical structure of this compound positions it as a candidate for exploration in various cutting-edge areas of chemical science and technology. Its aromatic and heterocyclic nature, combined with the carbamate functionality, opens doors to applications beyond its traditional roles.

Potential emerging applications include:

Organic Electronics: Furan-containing polymers have been investigated for their semiconducting properties in organic photovoltaics. researchgate.net Further research could explore the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Chemical Sensors: The ability of the furan and phenyl rings to participate in π-π stacking and other non-covalent interactions could be exploited in the design of chemical sensors for the detection of specific analytes.

Dyes and Pigments: Furan derivatives have been utilized as intermediates for dyes and pigments. slideshare.net Research into the chromophoric properties of this compound and its derivatives could lead to the development of new, sustainable colorants. ijsrst.com

Enzyme Inhibitors: The structural motifs present in this compound are found in various bioactive molecules. nih.gov Future studies could investigate its potential as a scaffold for the design of inhibitors for specific enzymes relevant to industrial or biotechnological processes.

Q & A

Q. Basic Research Focus

  • NMR : ¹H NMR confirms the presence of furan protons (δ 6.2–7.4 ppm) and carbamate NH (δ 5.8–6.1 ppm). ¹³C NMR identifies carbonyl carbons (δ 150–155 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ corresponds to the carbamate C=O stretch, while furan C-O-C vibrations appear at ~1015 cm⁻¹ .
  • X-ray Crystallography : SHELX refinement (e.g., SHELXL) resolves bond lengths (C-O: ~1.34 Å, C-N: ~1.47 Å) and torsion angles, critical for validating stereochemistry .

Advanced Consideration
Discrepancies between computational (e.g., PubChem-predicted) and experimental data (e.g., X-ray) may highlight polymorphism or solvate formation. High-resolution mass spectrometry (HRMS) resolves isotopic patterns to distinguish structural isomers .

What methodologies are used to assess the biological activity of this compound, particularly against nematodes or microbial targets?

Q. Basic Research Focus

  • In Vitro Assays : Nematocidal activity (e.g., Meloidogyne javanica) is tested via egg-hatch inhibition assays at varying concentrations (10–100 µg/mL). LC₅₀ values are calculated using probit analysis .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) or protease inhibition assays quantify IC₅₀ values via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .

Advanced Consideration
Mechanistic studies use molecular docking (e.g., AutoDock Vina) to model interactions with AChE’s catalytic triad. Discrepancies in bioactivity between analogs (e.g., 4-nitrophenyl vs. 4-methoxyphenyl derivatives) suggest substituent-dependent target affinity .

How can computational tools predict the pharmacokinetic properties of this compound?

Q. Basic Research Focus

  • ADME Prediction : Tools like SwissADME estimate logP (~2.5–3.5) and topological polar surface area (TPSA: ~50 Ų) to assess blood-brain barrier permeability and solubility .
  • Metabolism : CYP450 isoform reactivity is modeled using StarDrop or MetaCore to identify potential toxophores (e.g., furan ring oxidation) .

Advanced Consideration
Machine learning models (e.g., DeepChem) reconcile discrepancies between predicted and experimental metabolic stability. For example, furan ring oxidation predicted in silico may not manifest in vitro due to steric hindrance from the carbamate group .

What strategies address contradictions in reported bioactivity data for carbamate derivatives?

Q. Advanced Research Focus

  • Data Normalization : Standardize assay conditions (e.g., pH, temperature) to minimize variability in IC₅₀ values .
  • SAR Analysis : Compare substituent effects across analogs. For example, electron-withdrawing groups (e.g., -NO₂) enhance nematocidal activity but reduce solubility, complicating dose-response interpretations .
  • Meta-Analysis : Aggregate data from crystallographic (e.g., CCDC) and bioassay databases to identify structural motifs correlated with activity .

How are stability and degradation pathways of this compound characterized under varying conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). LC-MS identifies degradation products (e.g., hydrolyzed carbamate to furan-2-ylmethanol and phenylamine) .
  • Kinetic Modeling : Arrhenius plots predict shelf-life at 25°C, while DFT calculations elucidate hydrolysis transition states .

What crystallographic challenges arise in resolving this compound’s structure, and how are they mitigated?

Q. Advanced Research Focus

  • Twinned Crystals : Use SHELXD for dual-space recycling to resolve pseudo-merohedral twinning .
  • Disorder : Partial occupancy of the furan ring is addressed via restraints in SHELXL refinement .
  • Low Resolution : Synchrotron radiation (λ = 0.7–1.0 Å) enhances data quality for weakly diffracting crystals .

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